

Application Notes and Protocols for Atomic Layer Deposition of Al₂O₃ Thin Films

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Compound of Interest

Compound Name: Oxide

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Introduction to Atomic Layer Deposition (ALD) of Al₂O₃

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. The process is based on sequential, self-limiting surface reactions. For the deposition of aluminum **oxide** (Al₂O₃), the most common precursors are trimethylaluminum (TMA) and water (H₂O).

The self-limiting nature of ALD makes it an ideal method for coating complex, three-dimensional structures, which is a significant advantage over techniques like chemical vapor deposition (CVD) and physical vapor deposition (PVD). The resulting Al₂O₃ films are known for their excellent dielectric properties, chemical inertness, and biocompatibility, making them suitable for a wide range of applications, from microelectronics to biomedical devices.

The Al₂O₃ ALD Process: Reaction Mechanism

The ALD of Al₂O₃ using TMA and water is a binary reaction process that can be broken down into two half-reactions:

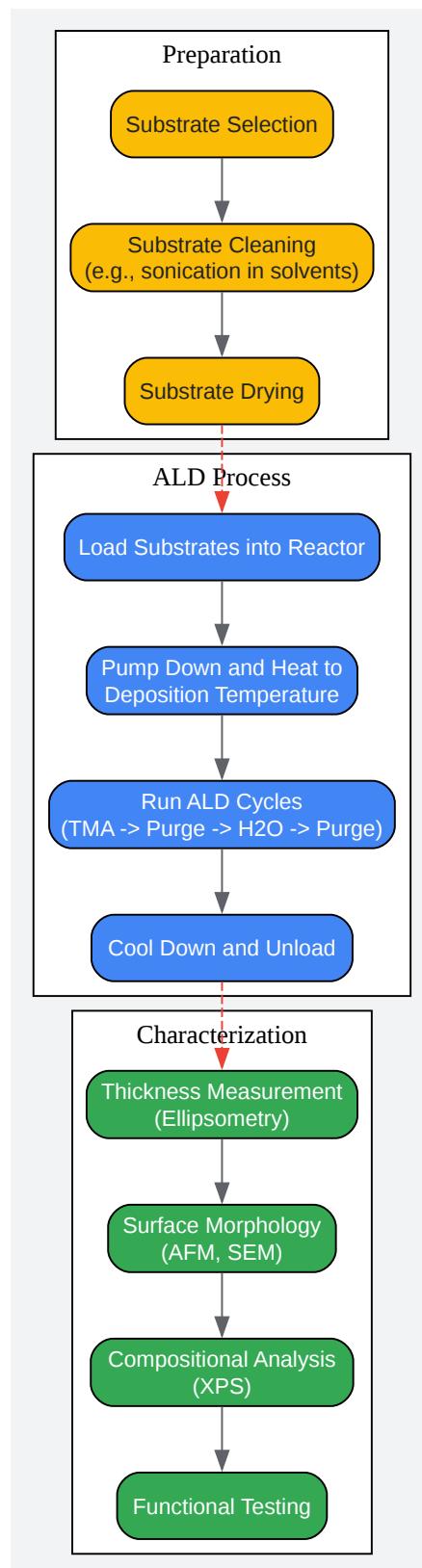
- TMA exposure: Trimethylaluminum (Al(CH₃)₃) is pulsed into the reactor and reacts with the hydroxyl (-OH) groups on the substrate surface. This reaction is self-limiting, meaning it

stops once all the available surface hydroxyl groups have reacted. The by-product of this reaction is methane (CH₄).

- Water exposure: After purging the excess TMA and methane, water (H₂O) vapor is pulsed into the reactor. The water molecules react with the newly formed surface species, removing the methyl (-CH₃) groups and creating a hydroxylated surface, ready for the next TMA pulse. Methane is also a by-product of this half-reaction.

These two half-reactions constitute one ALD cycle, which typically deposits a monolayer of Al₂O₃. By repeating this cycle, the film thickness can be precisely controlled.



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